3-(4-Bromo-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione
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Overview
Description
3-(4-Bromo-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione is a complex organic compound that features a unique structure combining an indole moiety with a piperidine-2,6-dione ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the bromination of an indole derivative, followed by a series of cyclization and functional group transformations to introduce the piperidine-2,6-dione ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized indole derivative, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
3-(4-Bromo-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and piperidine-2,6-dione analogs. Examples include:
- 3-(4-Chloro-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione
- 3-(4-Fluoro-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione .
Uniqueness
What sets 3-(4-Bromo-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione apart is its specific bromine substitution, which can significantly influence its reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C16H11BrN2O3 |
---|---|
Molecular Weight |
359.17 g/mol |
IUPAC Name |
3-(4-bromo-2-oxobenzo[cd]indol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H11BrN2O3/c17-9-6-8-2-1-3-11-14(8)10(7-9)16(22)19(11)12-4-5-13(20)18-15(12)21/h1-3,6-7,12H,4-5H2,(H,18,20,21) |
InChI Key |
UUYPPKYXJFUVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C3=CC=CC4=CC(=CC(=C43)C2=O)Br |
Origin of Product |
United States |
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